3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-fluorophenyl)ethyl]propanamide
CAS No.:
Cat. No.: VC15305800
Molecular Formula: C24H22FNO4
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22FNO4 |
|---|---|
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | 3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(2-fluorophenyl)ethyl]propanamide |
| Standard InChI | InChI=1S/C24H22FNO4/c1-14-13-29-21-12-22-19(11-18(14)21)15(2)17(24(28)30-22)7-8-23(27)26-10-9-16-5-3-4-6-20(16)25/h3-6,11-13H,7-10H2,1-2H3,(H,26,27) |
| Standard InChI Key | JWYZCFSFRDMZFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=CC=C4F)C |
Introduction
The compound 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-fluorophenyl)ethyl]propanamide is a synthetic chemical entity belonging to the class of chromone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed exploration of its structural features, physicochemical properties, and potential applications.
Synthesis and Derivatives
The synthesis of this compound likely involves multi-step organic reactions starting from chromone derivatives. Chromones are typically synthesized via cyclization reactions involving salicylaldehyde derivatives. The introduction of fluorophenyl and amide groups requires coupling reactions using reagents like acyl chlorides or amines.
Several structurally related compounds have been synthesized and studied for their biological activities:
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N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, with similar structural features but different substituents .
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Other derivatives with modifications at the amide or chromone ring have shown varying degrees of bioactivity .
Computational Predictions and Docking Studies
Computational tools such as molecular docking and pharmacokinetic modeling can predict the compound's interaction with biological targets:
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Likely targets include enzymes such as COX or kinases.
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Drug-likeness parameters (e.g., Lipinski's rule of five) suggest favorable oral bioavailability due to moderate molecular weight and lipophilicity.
Research Gaps and Future Directions
Despite its promising structural features:
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Experimental validation of biological activity is lacking.
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Detailed pharmacokinetic studies are needed to assess absorption, distribution, metabolism, and excretion (ADME).
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Structural modifications could optimize its activity for specific therapeutic applications.
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